molecular formula C15H14O2 B1268358 4-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 66742-58-3

4-[(4-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1268358
CAS RN: 66742-58-3
M. Wt: 226.27 g/mol
InChI Key: PQBHYFMKHRCUDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including compounds similar to 4-[(4-Methylbenzyl)oxy]benzaldehyde, involves oxygenation reactions and regioselective protection methods. For instance, regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes has been achieved with various protecting groups, yielding significant insights into the synthetic accessibility of such compounds (Plourde & Spaetzel, 2002). Moreover, polyoxometalate-mediated electron transfer-oxygen transfer reactions have been utilized for the efficient synthesis of benzaldehyde derivatives from methylarenes, demonstrating a sustainable approach with high atom economy (Sarma, Efremenko, & Neumann, 2015).

Molecular Structure Analysis

The molecular structures of benzaldehyde derivatives, including those similar to 4-[(4-Methylbenzyl)oxy]benzaldehyde, have been confirmed using various spectroscopic techniques such as NMR, UV–VIS, and IR, alongside computational methods like density functional theory (DFT) (Baul et al., 2009). These analyses provide detailed insights into the molecular geometry, electronic structure, and potential functional properties of these compounds.

Chemical Reactions and Properties

4-[(4-Methylbenzyl)oxy]benzaldehyde and similar compounds participate in various chemical reactions, including photocatalytic oxidation processes. Selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes has been observed under specific conditions, highlighting the reactivity of these compounds towards oxygenation and their potential utility in synthetic organic chemistry (Higashimoto et al., 2009).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including solubility, melting points, and crystal structures, have been explored through various analytical techniques. X-ray crystallography, in particular, has been instrumental in elucidating the solid-state structures of these compounds, providing valuable information on their molecular packing, hydrogen bonding interactions, and overall stability (Hayvalı et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of 4-[(4-Methylbenzyl)oxy]benzaldehyde and related compounds focus on their reactivity, stability, and interaction with various reagents. Studies have shown that these compounds can undergo oxidation, reduction, and various substitution reactions, reflecting their versatility and potential applicability in different chemical contexts (Quiroz-Florentino et al., 2011).

Scientific Research Applications

Field

Crystallography and Chemistry

Application

The compound “4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of ethyl 4-[(4-methylbenzyl)-oxy]benzoate, a derivatized alkylbenzoate with an ether group . This compound is of interest due to its interesting physical properties and applications in industry .

Method of Application

The compound is synthesized and its crystal structure is analyzed. The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

Results

In the crystal packing, the molecules are connected by weak C—H interactions . The ester bond has a prominent position in cell biology and medicinal chemistry .

Synthesis of Hydrazone Derivatives

Field

Chemistry

Application

“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and the corresponding N0-[(thiophen-2-yl)methylidene] derivative . These compounds are of interest due to their pharmaceutical uses and many other applications .

Method of Application

The compound is synthesized and its crystal structure is analyzed. The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .

Results

The hydrazine compound shows a crystal packing with a more complex hydrogen-bonding scheme because of the NH—NH2 entity, forming a di-periodic supramolecular structure extending parallel to (100) . Hydrazone molecules are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] .

Synthesis of N-Phenylthiosemicarbazone Derivatives

Field

Chemistry

Application

“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-Phenylthiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .

Method of Application

The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .

Synthesis of N-(4-Methoxyphenyl)Thiosemicarbazone Derivatives

Field

Chemistry

Application

“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .

Method of Application

The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .

Synthesis of N-Phenylthiosemicarbazone Derivatives

Field

Chemistry

Application

“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-Phenylthiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .

Method of Application

The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .

Synthesis of N-(4-Methoxyphenyl)Thiosemicarbazone Derivatives

Field

Chemistry

Application

“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .

Method of Application

The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .

properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHYFMKHRCUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341138
Record name 4-[(4-Methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylbenzyl)oxy]benzaldehyde

CAS RN

66742-58-3
Record name 4-[(4-Methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.3 g of p-hydroxybenzaldehyde is dissolved in 200 ml of methyl ethyl ketone, and then 22.8 g of potassium carbonate and 23.2 g of α-chloro-p-xylene are added thereto. The resulting mixture is refluxed for 10 hours in a stream of nitrogen. Insoluble substances produced are removed by filtration, and then the solvent is distilled away. The resulting residue is distilled under reduced pressure to obtain 17.9 g of 4-(4-methylbenzyloxy)benzaldehyde in the form of white crystal.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Jia, J Zhang, C Bertagnin, S Cherukupalli… - European Journal of …, 2021 - Elsevier
Encouraged by our earlier discovery of N1-selective inhibitors, the 150-cavity of influenza virus neuraminidases (NAs) could be further exploited to yield more potent oseltamivir …
Number of citations: 13 www.sciencedirect.com
Z Cao, X Fu, X Wang, T Zhang, L Zhong, Q Xia… - European Journal of …, 2023 - Elsevier
To discover novel multifunctional agents for the treatment of Parkinson's disease, a series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives was designed, synthesized and evaluated…
Number of citations: 1 www.sciencedirect.com
KI Tapfuma, EK Nchabeleng, OA Adebo… - Industrial Crops and …, 2020 - Elsevier
Celtis africana Burm. f. is a medicinal plant native to Southern Africa and used for various ailments. Since crude extracts from mature leaves, stems, and fruits are the most common parts …
Number of citations: 12 www.sciencedirect.com
B Patel, K Hellgardt - Environmental Progress & Sustainable …, 2013 - Wiley Online Library
Although already proposed in the 1940s, hydrothermal upgrading of biomass, and specifically algae, to produce biocrude has only recently become a much researched topic. Algae are …
Number of citations: 19 aiche.onlinelibrary.wiley.com
AKT Mohammad, AT Hameed… - Biomedical …, 2019 - Wiley Online Library
A method for digestion of light and medium Iraqi crude oils (Basrah and Khanaken oils) using microwave‐induced combustion (MIC) in closed vessels is described for the determination …
B Patel - 2016 - spiral.imperial.ac.uk
Microalgae is seen as a sustainable source of chemicals and biofuels, but its processing to low value fuels is expensive, particularly due to drying, and thus the feasibility of a wet …
Number of citations: 2 spiral.imperial.ac.uk

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